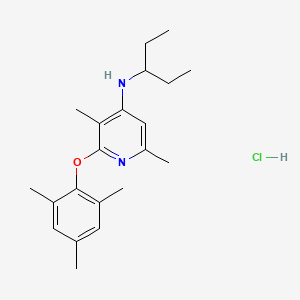

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potent and Selective Antagonist

- CP 376395 Hydrochloride exhibits high potency and selectivity for the CRF1 receptor. Studies show Ki values of 12 nM for CRF1 and over 10,000 nM for CRF2 receptors, indicating minimal interaction with related receptors [1]. This selectivity allows researchers to investigate the specific role of CRF1 in various physiological processes without significant interference from other CRF receptors.

Allosteric Binding Site

- Unlike some CRF1 antagonists, CP 376395 Hydrochloride binds to an allosteric site on the receptor. This means it binds to a location different from the natural ligand binding site, potentially offering a unique mechanism of action compared to other antagonists [1, 2]. This property could be valuable for researchers studying the conformational changes and activation pathways of the CRF1 receptor.

In Vivo and Oral Activity

Studies demonstrate that CP 376395 Hydrochloride effectively inhibits CRF-induced activation of the Hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration [1]. This suggests its potential to regulate stress responses mediated by the HPA axis.

Additionally, the compound exhibits oral activity, making it a convenient tool for researchers studying its effects through a more natural route of administration [1].

3,6-Dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine; hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 342.48 g/mol. This compound features a pyridine ring substituted with a 2-(2,4,6-trimethylphenoxy) group and a pentan-3-yl chain, along with two methyl groups at the 3 and 6 positions of the pyridine. The hydrochloride form indicates that the compound is often used in its salt form to enhance solubility and stability in various applications.

The chemical behavior of 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine can include various reactions typical of amines and aromatic compounds. Key reactions may involve:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

- Acid-base Reactions: As a basic amine, it can react with acids to form salts, such as the hydrochloride.

- Electrophilic Aromatic Substitution: The aromatic ring may undergo electrophilic substitution reactions, influenced by the electron-donating properties of the trimethylphenoxy group.

The biological activity of this compound has been investigated primarily in pharmacological contexts. It has shown potential as a pharmacological agent due to its structural characteristics that may influence various biological pathways. Preliminary studies suggest that it might interact with neurotransmitter systems or exhibit anti-inflammatory properties, although specific mechanisms need further elucidation through targeted research.

Synthesis of 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyridine Ring: Starting from appropriate precursors (like substituted anilines), the pyridine structure can be formed through cyclization reactions.

- Alkylation: The introduction of the pentan-3-yl group is achieved via alkylation reactions using alkyl halides.

- Phenoxy Group Introduction: The trimethylphenoxy moiety can be introduced through nucleophilic substitution reactions involving phenolic compounds and suitable electrophiles.

- Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt.

The primary applications of 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine; hydrochloride are in pharmaceutical formulations where it may serve as an active ingredient or a reference compound for drug development. Its potential biological activities make it a candidate for further exploration in therapeutic areas such as:

- Neurology

- Pain management

- Anti-inflammatory treatments

Interaction studies focus on how this compound interacts with various biological targets. These studies often involve:

- Receptor Binding Studies: To determine affinity for neurotransmitter receptors or other target proteins.

- Metabolic Stability Assessments: Evaluating how the compound is metabolized in biological systems.

- Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural features with 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine; hydrochloride. Below are some similar compounds along with their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Methyl-N-pentyl-pyridin-4-amine | Methyl substitution at position 3 | Simpler structure; less steric hindrance |

| 2-(2,4-Dimethylphenoxy)-pyridin-4-amines | Similar phenoxy group but fewer methyl groups | Different electronic properties due to fewer methyls |

| N,N-Diethyl-pyridin-4-amines | Diethyl substitution instead of pentan group | Different hydrophobicity affecting solubility |

The uniqueness of 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine lies in its specific combination of steric bulk from both the phenoxy and alkyl groups which may influence its pharmacological profile compared to simpler analogs.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Xu J, Wang Z, Liu P, Li D, Lin J. An insight into antagonist binding and induced conformational dynamics of class B GPCR corticotropin-releasing factor receptor 1. Mol Biosyst. 2015 Jul;11(7):2042-50. doi: 10.1039/c5mb00159e. PubMed PMID: 25980590.

3: Oliveira LA, Almeida J, Benini R, Crestani CC. CRF1 and CRF2 receptors in the bed nucleus of the stria terminalis modulate the cardiovascular responses to acute restraint stress in rats. Pharmacol Res. 2015 May-Jun;95-96:53-62. doi: 10.1016/j.phrs.2015.03.012. Epub 2015 Mar 28. PubMed PMID: 25829333.

4: Sun X, Cheng J, Wang X, Tang Y, Ågren H, Tu Y. Residues remote from the binding pocket control the antagonist selectivity towards the corticotropin-releasing factor receptor-1. Sci Rep. 2015 Jan 28;5:8066. doi: 10.1038/srep08066. PubMed PMID: 25628267; PubMed Central PMCID: PMC4308710.

5: Twining RC, Wheeler DS, Ebben AL, Jacobsen AJ, Robble MA, Mantsch JR, Wheeler RA. Aversive stimuli drive drug seeking in a state of low dopamine tone. Biol Psychiatry. 2015 May 15;77(10):895-902. doi: 10.1016/j.biopsych.2014.09.004. Epub 2014 Sep 22. PubMed PMID: 25442790; PubMed Central PMCID: PMC4369463.

6: Tran L, Schulkin J, Greenwood-Van Meerveld B. Importance of CRF receptor-mediated mechanisms of the bed nucleus of the stria terminalis in the processing of anxiety and pain. Neuropsychopharmacology. 2014 Oct;39(11):2633-45. doi: 10.1038/npp.2014.117. Epub 2014 May 23. PubMed PMID: 24853772; PubMed Central PMCID: PMC4207343.

7: Miguel TT, Gomes KS, Nunes-de-Souza RL. Tonic modulation of anxiety-like behavior by corticotropin-releasing factor (CRF) type 1 receptor (CRF1) within the medial prefrontal cortex (mPFC) in male mice: role of protein kinase A (PKA). Horm Behav. 2014 Jul;66(2):247-56. doi: 10.1016/j.yhbeh.2014.05.003. Epub 2014 May 18. PubMed PMID: 24848364.

8: Bai Q, Shi D, Zhang Y, Liu H, Yao X. Exploration of the antagonist CP-376395 escape pathway for the corticotropin-releasing factor receptor 1 by random acceleration molecular dynamics simulations. Mol Biosyst. 2014 Jul;10(7):1958-67. doi: 10.1039/c4mb00037d. PubMed PMID: 24820411.

9: Boyson CO, Holly EN, Shimamoto A, Albrechet-Souza L, Weiner LA, DeBold JF, Miczek KA. Social stress and CRF-dopamine interactions in the VTA: role in long-term escalation of cocaine self-administration. J Neurosci. 2014 May 7;34(19):6659-67. doi: 10.1523/JNEUROSCI.3942-13.2014. PubMed PMID: 24806691; PubMed Central PMCID: PMC4012317.

10: Hollenstein K, Kean J, Bortolato A, Cheng RK, Doré AS, Jazayeri A, Cooke RM, Weir M, Marshall FH. Structure of class B GPCR corticotropin-releasing factor receptor 1. Nature. 2013 Jul 25;499(7459):438-43. doi: 10.1038/nature12357. Epub 2013 Jul 17. PubMed PMID: 23863939.

11: Giardino WJ, Ryabinin AE. CRF1 receptor signaling regulates food and fluid intake in the drinking-in-the-dark model of binge alcohol consumption. Alcohol Clin Exp Res. 2013 Jul;37(7):1161-70. doi: 10.1111/acer.12076. Epub 2013 Feb 7. PubMed PMID: 23398267; PubMed Central PMCID: PMC3657581.

12: Sink KS, Chung A, Ressler KJ, Davis M, Walker DL. Anxiogenic effects of CGRP within the BNST may be mediated by CRF acting at BNST CRFR1 receptors. Behav Brain Res. 2013 Apr 15;243:286-93. doi: 10.1016/j.bbr.2013.01.024. Epub 2013 Feb 1. PubMed PMID: 23376701; PubMed Central PMCID: PMC3593796.

13: Simms JA, Nielsen CK, Li R, Bartlett SE. Intermittent access ethanol consumption dysregulates CRF function in the hypothalamus and is attenuated by the CRF-R1 antagonist, CP-376395. Addict Biol. 2014 Jul;19(4):606-11. doi: 10.1111/adb.12024. Epub 2013 Jan 30. PubMed PMID: 23362976.

14: Frommelt L, Lembke V, Hofmann T, Goebel-Stengel M, Mönnikes H, Wiedenmann B, Klapp BF, Stengel A, Kobelt P. The CCKB antagonist CI988 reduces food intake in fasted rats via a dopamine mediated pathway. Peptides. 2013 Jan;39:111-8. doi: 10.1016/j.peptides.2012.11.012. Epub 2012 Nov 29. PubMed PMID: 23200724.

15: Giardino WJ, Mark GP, Stenzel-Poore MP, Ryabinin AE. Dissociation of corticotropin-releasing factor receptor subtype involvement in sensitivity to locomotor effects of methamphetamine and cocaine. Psychopharmacology (Berl). 2012 Feb;219(4):1055-63. doi: 10.1007/s00213-011-2433-y. Epub 2011 Aug 11. PubMed PMID: 21833501; PubMed Central PMCID: PMC3266955.

16: Blacktop JM, Seubert C, Baker DA, Ferda N, Lee G, Graf EN, Mantsch JR. Augmented cocaine seeking in response to stress or CRF delivered into the ventral tegmental area following long-access self-administration is mediated by CRF receptor type 1 but not CRF receptor type 2. J Neurosci. 2011 Aug 3;31(31):11396-403. doi: 10.1523/JNEUROSCI.1393-11.2011. PubMed PMID: 21813699; PubMed Central PMCID: PMC3449095.

17: Myers B, Greenwood-Van Meerveld B. Elevated corticosterone in the amygdala leads to persistent increases in anxiety-like behavior and pain sensitivity. Behav Brain Res. 2010 Dec 25;214(2):465-9. doi: 10.1016/j.bbr.2010.05.049. Epub 2010 Jun 4. PubMed PMID: 20573588.

18: Tresadern G, Bemporad D, Howe T. A comparison of ligand based virtual screening methods and application to corticotropin releasing factor 1 receptor. J Mol Graph Model. 2009 Jun-Jul;27(8):860-70. doi: 10.1016/j.jmgm.2009.01.003. Epub 2009 Jan 23. PubMed PMID: 19230731.

19: Chen YL, Obach RS, Braselton J, Corman ML, Forman J, Freeman J, Gallaschun RJ, Mansbach R, Schmidt AW, Sprouse JS, Tingley Iii FD, Winston E, Schulz DW. 2-aryloxy-4-alkylaminopyridines: discovery of novel corticotropin-releasing factor 1 antagonists. J Med Chem. 2008 Mar 13;51(5):1385-92. doi: 10.1021/jm070579c. Epub 2008 Feb 21. PubMed PMID: 18288792.